An In-depth Technical Guide to the Physicochemical Properties of 2-cyano-3-(1H-indol-3-yl)acrylamide
An In-depth Technical Guide to the Physicochemical Properties of 2-cyano-3-(1H-indol-3-yl)acrylamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2-cyano-3-(1H-indol-3-yl)acrylamide and its derivatives. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Core Physicochemical Properties
| Property | Value | Compound | Data Type |
| Molecular Formula | C₁₂H₉N₃O | Parent Compound | Calculated |
| Molecular Weight | 211.22 g/mol | Parent Compound | Calculated |
| Appearance | Yellow Powder[1] | (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide | Experimental[1] |
| Melting Point | 273–275 °C[1] | (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide | Experimental[1] |
| Solubility | Soluble in DMSO and ethanol[2] | (E)-2-cyano-3-(1H-indol-5-yl)acrylamide | Experimental[2] |
| pKa | Not Available | - | - |
| LogP | Not Available | - | - |
Synthesis and Characterization
The primary method for synthesizing 2-cyano-3-(1H-indol-3-yl)acrylamide and its derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group.
General Experimental Protocol: Knoevenagel Condensation
This protocol is adapted from the synthesis of (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide[1].
Materials:
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Indole-3-carboxaldehyde
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2-Cyanoacetamide
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Toluene (Solvent)
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Triethylamine (Catalyst)
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Ethanol (for recrystallization)
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Distilled water
Procedure:
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To a solution of indole-3-carboxaldehyde (1 mmol) in toluene (10 mL), add 2-cyanoacetamide (1 mmol).
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Add 5–10 drops of triethylamine to the mixture to act as a catalyst.
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Heat the reaction mixture to 110 °C and maintain under magnetic stirring. The reaction progress can be monitored by thin-layer chromatography.
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Upon completion, cool the reaction mixture and collect the precipitate by filtration.
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Wash the precipitate with distilled water to remove any remaining catalyst and water-soluble impurities.
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Dry the product in a desiccator under a vacuum.
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For further purification, recrystallize the crude product from ethanol.
Characterization
The structural elucidation of the synthesized compound would be performed using standard spectroscopic methods:
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Infrared (IR) Spectroscopy: For the N-phenyl derivative, characteristic absorption bands are observed for the carbonyl group (C=O) at 1651 cm⁻¹, the nitrile group (CN) at 2206 cm⁻¹, and the amide/amine (NH) groups at 3275 cm⁻¹[1].
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure, including the characteristic vinyl proton signal.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
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Caption: Synthesis and Characterization Workflow
Biological Activity and Signaling Pathways
While direct biological data for 2-cyano-3-(1H-indol-3-yl)acrylamide is limited, its derivatives have shown significant potential as anti-inflammatory and anti-cancer agents.
Anti-Inflammatory Activity: COX-2 Inhibition
The N-phenylacrylamide derivative, ICMD-01, was designed as a hybrid of indomethacin and paracetamol and has demonstrated anti-inflammatory properties[1]. Molecular docking studies suggest that this compound can bind to the active site of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins[1]. The inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).
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Caption: COX-2 Inhibition Signaling Pathway
Anti-Cancer Activity: TDO Inhibition
Derivatives of (E)-2-cyano-3-(1H-indol-3-yl)acrylamide have been synthesized and identified as inhibitors of Tryptophan 2,3-dioxygenase (TDO)[3]. TDO is an enzyme that catabolizes tryptophan into N-formylkynurenine. In the context of cancer, overexpression of TDO in tumor cells leads to a depletion of tryptophan in the tumor microenvironment, which impairs the function of immune cells, such as T-cells, and promotes immune evasion[3]. By inhibiting TDO, these compounds can help to restore immune function against the tumor.
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Caption: TDO Inhibition and Immune Response
Other studies have also pointed towards trans-indole-3-acrylamide derivatives as inhibitors of tubulin polymerization, suggesting another potential anti-cancer mechanism of action[4]. These compounds can arrest the cell cycle in the G2/M phase and induce apoptosis[4].
Conclusion
2-cyano-3-(1H-indol-3-yl)acrylamide is a versatile scaffold in medicinal chemistry. While comprehensive physicochemical data on the parent compound is sparse, its derivatives have been synthesized and characterized, showing significant promise as anti-inflammatory and anti-cancer agents. The established Knoevenagel condensation provides a reliable route for synthesis, and the known biological activities of its derivatives, particularly as COX-2 and TDO inhibitors, offer a strong rationale for further investigation and development of this class of compounds. Future research should focus on determining the specific physicochemical and pharmacological properties of the parent compound to fully elucidate its therapeutic potential.
References
- 1. Buy (E)-2-cyano-3-(1H-indol-5-yl)acrylamide (EVT-2932824) | 1245572-02-4 [evitachem.com]
- 2. (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological evaluation and molecular docking studies of trans-indole-3-acrylamide derivatives, a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
